2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-(4-methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, a bicyclic heterocyclic scaffold renowned for its pharmacological versatility. This molecule features a 4-methoxybenzyl group at the 2-position and a 3-methoxyphenyl substituent at the 7-position (Fig. 1). The [1,2,4]triazolo[1,5-a]pyrimidine core is a bioisostere for metabolically labile carbonyl groups, enhancing stability while retaining biological activity . Modifications at the 2- and 7-positions are critical for target selectivity, with methoxy groups influencing electronic and steric properties that modulate interactions with proteins such as tubulin or carbonic anhydrase isoforms .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4O2/c1-25-16-8-6-14(7-9-16)12-19-22-20-21-11-10-18(24(20)23-19)15-4-3-5-17(13-15)26-2/h3-11,13H,12H2,1-2H3 |
InChI Key |
FTOZRUAXRDDBNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Imidate Formation
Dimethyl cyanodithioimidocarbonate reacts with 4-methoxybenzylamine in methanol under reflux to form intermediate imidates. This step introduces the 4-methoxybenzyl group at the 2-position of the future triazolopyrimidine.
Reaction Conditions :
Cyclization to 5-Amino-1,2,4-Triazole Derivatives
The imidate intermediate undergoes cyclization with hydrazine hydrate, forming 5-amino-1 H--triazole derivatives. This step establishes the triazole ring.
Key Parameters :
Enaminone Cyclization
The triazole derivative reacts with enaminone 10 (derived from 3-methoxyacetophenone and DMF-DMA) in glacial acetic acid to form the triazolopyrimidine core with a 3-methoxyphenyl group at the 7-position.
Optimized Protocol :
Alternative Catalytic Methods
Schiff Base Zinc(II) Complex Catalyst
A magnetite-supported zinc(II) catalyst enables efficient cyclization under mild conditions:
-
Catalyst : Nano-[CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2]
-
Conditions : Solvent-free, 60°C
-
Yield : 85–92%
-
Advantages : Recyclable catalyst, reduced reaction time (1.5 hours)
Functionalization and Substitution Strategies
Introduction of the 4-Methoxybenzyl Group
The 2-position is functionalized via nucleophilic substitution or coupling reactions:
Alkylation with 4-Methoxybenzyl Chloride
Reductive Amination
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Regioselectivity Issues
Competing reactions at the 2- and 5-positions of the triazolopyrimidine core are mitigated by:
Chemical Reactions Analysis
2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been shown to inhibit tubulin assembly, which is crucial for cancer cell division. One study reported that a closely related compound demonstrated IC50 values of 38 nM against HeLa cells and showed enhanced activity compared to established anticancer agents like CA-4 .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways. The triazolo[1,5-a]pyrimidine scaffold is believed to interact with microtubules, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells .
Antiviral and Antimicrobial Activities
Beyond anticancer applications, triazolo[1,5-a]pyrimidines have shown promise in antiviral and antimicrobial studies. Compounds within this class have been evaluated for their ability to inhibit viral replication and bacterial growth, suggesting a broader therapeutic potential .
Future Research Directions
Ongoing research aims to further elucidate the structure-activity relationship (SAR) of triazolo derivatives. Understanding how modifications to the molecular structure affect biological activity could lead to the development of more potent and selective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly impacts antiproliferative activity and metabolic stability. Key analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound enhances solubility compared to 6a (4-Cl), which has higher lipophilicity but may reduce metabolic stability .
- Flexibility: Benzyl groups (e.g., 6a–c) exhibit superior antiproliferative activity over bulkier substituents like phenylpropylamino (6d) due to optimal tubulin binding .
Substituent Variations at the 7-Position
The 7-position governs target specificity. Notable analogues include:
Key Observations :
- Methoxy Group Position : The 3-methoxyphenyl group in the target compound may reduce tubulin affinity compared to 3,4,5-trimethoxyphenyl derivatives (3p–t), which mimic colchicine-site binders .
- Diverse Applications : Sulfonamide derivatives (8a–f) highlight scaffold adaptability, with 7-position modifications enabling herbicidal activity , contrasting the target compound’s anticancer focus.
Pharmacological Targets and Mechanisms
Triazolopyrimidines exhibit polypharmacology depending on substitution patterns:
Key Insight : The target compound’s 3-methoxyphenyl group may confer moderate selectivity for tubulin over carbonic anhydrase isoforms, unlike 2-fluoro or pyrrolyl derivatives (e.g., 9a–b), which lack characterized targets .
Structural and Metabolic Considerations
- Metabolic Stability: Incorporation of the triazolopyrimidine scaffold reduces carbonyl-mediated metabolism compared to non-cyclic analogues . The 4-methoxybenzyl group further enhances stability by minimizing oxidative dealkylation .
Biological Activity
The compound 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, known for its diverse biological activities, particularly in oncology. This article examines its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where , , , and correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of methoxy groups enhances its lipophilicity and biological activity.
Biological Activity Overview
Recent studies have highlighted the antiproliferative effects of triazolopyrimidine derivatives against various cancer cell lines. The compound has shown promising results in preclinical models.
Anticancer Activity
- Cell Line Studies :
- Mechanism of Action :
Comparative Analysis with Other Compounds
A comparative analysis with other triazolopyrimidine derivatives reveals that 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits superior activity compared to some known anticancer agents:
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| 5-Fu | 15.0 | MGC-803 | Antimetabolite |
| Compound H12 | 9.47 | MGC-803 | ERK Pathway Inhibition |
| Compound 3d | 0.53 | HCT-116 | Tubulin Polymerization Inhibition |
Case Studies
Case Study 1 : A recent study focused on the synthesis and biological evaluation of various triazolopyrimidine derivatives including our compound. Results indicated that modifications at the 2 and 7 positions significantly influenced antiproliferative activity .
Case Study 2 : In vivo studies using zebrafish models demonstrated that the compound effectively reduced tumor mass without exhibiting toxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
